6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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Overview
Description
6-Methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its fused bicyclic structure, which includes a pyrazole ring and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine typically involves multi-step reactions starting from commercially available precursors. One common method involves the condensation of 5-aminopyrazoles with trifluoromethyl-β-diketones in the presence of glacial acetic acid . The reaction conditions often require refluxing to facilitate the formation of the desired pyrazolopyridine scaffold.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to modify the electronic properties of the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
6-Methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: It may exhibit pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to diffuse easily into cells . Once inside, it can interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2,3,5-Trifluoromethylpyridine: This compound also contains a trifluoromethyl group and exhibits similar chemical properties.
Imidazo[1,2-a]pyridine: Another fused heterocyclic compound with a wide range of applications in medicinal chemistry.
Uniqueness: 6-Methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H16F3N3 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
6-methyl-3-(4-methylphenyl)-1-phenyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine |
InChI |
InChI=1S/C21H16F3N3/c1-13-8-10-15(11-9-13)19-18-17(21(22,23)24)12-14(2)25-20(18)27(26-19)16-6-4-3-5-7-16/h3-12H,1-2H3 |
InChI Key |
BQVQWUXAJWJGQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=NC(=CC(=C23)C(F)(F)F)C)C4=CC=CC=C4 |
Origin of Product |
United States |
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